(3,3-Diiodopropyl)benzene

gem-diiodoalkane synthesis carbenoid precursors hydroalumination-iodolysis

(3,3-Diiodopropyl)benzene (CAS 141694-60-2), also designated as 1,1-diiodo-3-phenylpropane, is a gem-diiodoalkane derivative belonging to the class of sp³ 1,1-diiodoalkanes. The molecule features a benzene ring appended to a propyl chain bearing two iodine atoms on the terminal carbon (the geminal position), with molecular formula C₉H₁₀I₂ and molecular weight 371.98 g/mol.

Molecular Formula C9H10I2
Molecular Weight 371.98 g/mol
CAS No. 141694-60-2
Cat. No. B14282971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Diiodopropyl)benzene
CAS141694-60-2
Molecular FormulaC9H10I2
Molecular Weight371.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(I)I
InChIInChI=1S/C9H10I2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyCSNNFQWELLIYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Diiodopropyl)benzene CAS 141694-60-2 Procurement Guide: gem-Diiodoalkane for Carbenoid and Radical-Mediated Transformations


(3,3-Diiodopropyl)benzene (CAS 141694-60-2), also designated as 1,1-diiodo-3-phenylpropane, is a gem-diiodoalkane derivative belonging to the class of sp³ 1,1-diiodoalkanes [1]. The molecule features a benzene ring appended to a propyl chain bearing two iodine atoms on the terminal carbon (the geminal position), with molecular formula C₉H₁₀I₂ and molecular weight 371.98 g/mol [2]. As a gem-diiodo compound, it serves as a highly reactive precursor for carbenoid generation and metal-halogen exchange processes, distinguishing it fundamentally from mono-iodinated and non-iodinated analogs [1].

Why (3,3-Diiodopropyl)benzene Cannot Be Replaced by (3-Iodopropyl)benzene or (3,3-Dibromopropyl)benzene


Halogen identity and substitution pattern critically determine the reactivity profile and synthetic utility of phenylpropyl halides. The mono-iodo analog (3-iodopropyl)benzene (CAS 4119-41-9) provides only a single electrophilic site for nucleophilic substitution, limiting its role in transformations requiring geminal reactivity [1]. Conversely, the dibromo analog (3,3-dibromopropyl)benzene (CAS 134414-86-1) exhibits substantially lower reactivity in metal-halogen exchange due to the stronger C–Br bond relative to C–I, necessitating more forcing conditions and potentially compromising functional group compatibility [2]. The gem-diiodo configuration of (3,3-diiodopropyl)benzene uniquely enables efficient carbenoid generation via iodine–metal exchange, a pathway unavailable to mono-halogenated or gem-dibromo derivatives under comparable mild conditions [2]. Selection of the incorrect halogen congener will fundamentally alter—or preclude—the intended synthetic transformation.

Quantitative Differential Evidence for (3,3-Diiodopropyl)benzene Versus Closest Analogs


Synthetic Methodology: Iodolysis of 1,1-Bis(diisobutylalumino)alkanes Enables >95% Yield Access to gem-Diiodoalkanes

(3,3-Diiodopropyl)benzene is accessible via a specialized hydroalumination-iodolysis sequence that is not applicable to mono-iodinated or dibromo analogs. The method involves double hydroalumination of an alk-1-yne with diisobutylaluminum hydride to generate a 1,1-bis(diisobutylalumino)alkane intermediate, followed by iodolysis with I₂ to afford the gem-diiodoalkane [1]. This protocol delivers isolated yields consistently >95% for gem-diiodoalkanes (excluding substrate-specific exceptions), even on multigram scales [1]. In contrast, the mono-iodo analog (3-iodopropyl)benzene is typically prepared via nucleophilic substitution or halogen exchange from the corresponding bromide or chloride, which does not produce the gem-diiodo motif . The dibromo analog (3,3-dibromopropyl)benzene cannot be synthesized via this aluminum-mediated route with equivalent efficiency because bromolysis of the organoaluminum intermediate proceeds less cleanly than iodolysis [1].

gem-diiodoalkane synthesis carbenoid precursors hydroalumination-iodolysis organoaluminum chemistry

Physical Property Differentiation: gem-Diiodo Versus Mono-Iodo Phenylpropyl Derivatives

The presence of two iodine atoms on the terminal carbon of (3,3-diiodopropyl)benzene fundamentally alters its physical properties compared to the mono-iodo analog (3-iodopropyl)benzene. The mono-iodo derivative is a liquid with density 1.530 g/mL at 25 °C and boiling point 137–140 °C at 20 Torr . The gem-diiodo compound, with molecular weight 371.98 g/mol versus 246.09 g/mol for the mono-iodo analog, exhibits markedly different density and volatility characteristics [1]. These differences are not merely incremental—they reflect the substantial increase in molecular polarizability and mass associated with geminal iodine substitution, which impacts chromatographic behavior, solvent compatibility, and handling requirements [1].

physicochemical characterization compound identification quality control halogen effect

Metal-Halogen Exchange Reactivity: gem-Diiodoalkanes Exhibit Superior Reactivity Versus gem-Dibromo Analogs

The gem-diiodo configuration confers significantly enhanced reactivity in metal-halogen exchange compared to gem-dibromo analogs. 1,1-Diiodoalkanes are far more reactive than the corresponding other halogens; in some cases, iodides are the only reactive halides for carbenoid generation via metal-halogen exchange [1]. This differential reactivity stems from the weakness of the C–I bond (bond dissociation energy ~57.6 kcal/mol) compared to the C–Br bond (BDE ~68–71 kcal/mol) [2]. For (3,3-dibromopropyl)benzene, the stronger C–Br bonds require more forcing conditions for exchange, potentially limiting functional group tolerance and reducing synthetic efficiency in applications requiring carbenoid intermediates [1].

metal-halogen exchange carbenoid generation organolithium chemistry C–I bond activation

Carbenoid Generation Potential: gem-Diiodoalkanes as Superior Precursors Relative to Mono-Iodoalkanes

gem-Diiodoalkanes, including (3,3-diiodopropyl)benzene, serve as privileged precursors for zinc carbenoid generation—a capability absent in mono-iodoalkanes. Reaction of gem-diiodoalkanes with dialkylzinc reagents generates zinc carbenoids that can undergo stereospecific cyclopropanation, homologation, and insertion reactions [1]. The mono-iodo analog (3-iodopropyl)benzene cannot generate a carbenoid species because it lacks the requisite gem-diiodo substitution pattern; metal-halogen exchange on a mono-iodoalkane produces a simple organometallic nucleophile rather than a carbenoid intermediate [2]. This mechanistic distinction renders the gem-diiodo compound uniquely suited for cyclopropanation and homologation applications where a carbenoid intermediate is required [1].

carbenoid chemistry zinc carbenoids cyclopropanation homologation

Validated Research Applications for (3,3-Diiodopropyl)benzene Based on Quantitative Evidence


Carbenoid-Mediated Cyclopropanation and Homologation Reactions

(3,3-Diiodopropyl)benzene is indicated for use in zinc carbenoid-mediated transformations, including stereospecific cyclopropanation of alkenes and homologation sequences. The gem-diiodo configuration enables efficient iodine–zinc exchange with dialkylzinc reagents to generate reactive zinc carbenoid intermediates, a pathway demonstrated for gem-diiodoalkanes [1]. The high C–I bond reactivity (C–I BDE ~57.6 kcal/mol versus C–Br BDE ~68–71 kcal/mol) ensures efficient exchange under mild conditions that preserve sensitive functional groups [2].

Metal-Halogen Exchange for Organometallic Intermediate Generation

This compound is appropriate for metal-halogen exchange reactions with organolithium or organomagnesium reagents to generate reactive organometallic intermediates. The gem-diiodo motif provides the highest reactivity among halogen congeners, with iodides being the only reactive halides in certain exchange contexts [1]. The methodology employing hydroalumination-iodolysis for gem-diiodoalkane synthesis provides reliable multigram-scale access to this reactive building block [1].

Synthesis of Chiral Allenes via Carbenoid Rearrangement

(3,3-Diiodopropyl)benzene may serve as a precursor for chiral allene synthesis. Secondary zinc carbenoids derived from gem-diiodoalkanes have been demonstrated to undergo homologation and subsequent β-elimination to afford allenes, with stereochemical outcomes governed by the carbenoid configuration [1]. The presence of the phenyl group on (3,3-diiodopropyl)benzene provides a spectroscopic handle and potential site for further functionalization in allene products [1].

Radical-Mediated Cyclization and Addition Reactions

As a gem-diiodo compound, (3,3-diiodopropyl)benzene is suitable for radical-mediated transformations. Photolytic or thermal cleavage of the weak C–I bond generates α-iodoalkyl radical species that can undergo cyclization, addition, or coupling reactions [1]. The gem-diiodo configuration may also facilitate diiodonated product formation in radical cascade sequences [2].

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